molecular formula C25H24N2O7 B13847658 2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-13C,15N2

2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-13C,15N2

Cat. No.: B13847658
M. Wt: 467.4 g/mol
InChI Key: PHIPERUMORAWER-RGVDKAPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 is a modified nucleoside used primarily in scientific research. It is a derivative of uridine, where the hydrogen atoms at specific positions have been replaced with isotopes of carbon (13C) and nitrogen (15N). This compound is often used in studies involving nucleic acids and their analogs due to its unique isotopic labeling, which allows for detailed tracking and analysis in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 typically involves multiple steps One common method starts with the protection of the hydroxyl groups on the uridine molecule using p-toluoyl chlorideThe final product is purified using techniques such as chromatography to ensure high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to handle the increased volume and ensure consistent quality. The reaction conditions are carefully controlled to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield uridine derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Scientific Research Applications

2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 involves its incorporation into nucleic acids, where it can be tracked due to its isotopic labels. This allows researchers to study the dynamics of nucleic acid synthesis, degradation, and interactions with other biomolecules. The isotopic labels do not significantly alter the chemical properties of the compound, making it an ideal tool for detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 lies in its isotopic labeling, which allows for precise tracking and analysis in biochemical studies. This makes it a valuable tool in research areas where understanding the detailed dynamics of nucleic acids is crucial .

Properties

Molecular Formula

C25H24N2O7

Molecular Weight

467.4 g/mol

IUPAC Name

[(2R,5R)-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C25H24N2O7/c1-15-3-7-17(8-4-15)23(29)32-14-20-19(34-24(30)18-9-5-16(2)6-10-18)13-22(33-20)27-12-11-21(28)26-25(27)31/h3-12,19-20,22H,13-14H2,1-2H3,(H,26,28,31)/t19?,20-,22-/m1/s1/i25+1,26+1,27+1

InChI Key

PHIPERUMORAWER-RGVDKAPBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2C(C[C@@H](O2)[15N]3C=CC(=O)[15NH][13C]3=O)OC(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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